2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

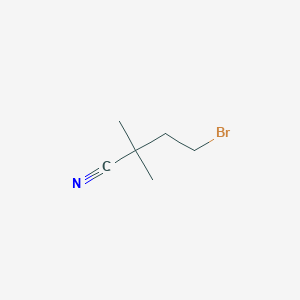

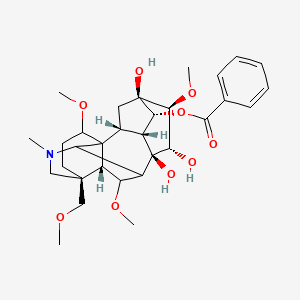

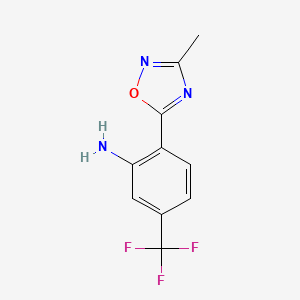

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline (2-MTOA) is an organic compound belonging to the class of oxadiazoles. It is a heterocyclic aromatic compound and is synthesized through a condensation reaction between 3-methyl-1,2,4-oxadiazole-5-carbaldehyde and 5-trifluoromethyl aniline. This compound has a wide range of applications in scientific research, including its use as a fluorescent probe and in the development of novel drugs.

科学的研究の応用

Antitumor Activity

Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, have been synthesized for their potential medical applications. These compounds, designed to modify the lipophilicity for better cell wall barrier penetration, demonstrated in vitro anticancer activity across a panel of 12 cell lines. Specifically, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against certain cancers (Maftei et al., 2016).

Antimicrobial Activity

A series of new triazolyl derived 1,3,4-oxadiazoles were synthesized with high yields via copper-catalyzed alkyne–azide cycloaddition reaction. These compounds showed moderate antibacterial and potent antifungal activities against tested strains, indicating their potential as antimicrobial agents (Venkatagiri et al., 2018).

Synthesis and Characterization

An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles was developed. This method enhances the efficiency of synthesizing such compounds, which are characterized using multinuclear NMR spectroscopy and X-ray diffraction (Grünebaum et al., 2016). Another study presented the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline from 2-aminobenzoic acid, confirming its structure through spectroscopy and X-ray structure determination, showcasing its potential utility in further chemical studies (Souldozi et al., 2007).

Sensing Applications

Fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as aniline sensors. This work highlights the utility of such compounds in detecting aniline through fluorescence quenching, a valuable trait for environmental monitoring (Naik et al., 2018).

Carbonic Anhydrase Inhibitory Action

A one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines was developed, showing carbonic anhydrase inhibitory activity. This indicates their potential in medicinal chemistry for designing inhibitors against human carbonic anhydrase isoforms, with some compounds exhibiting low micromolar to nanomolar activity (Angapelly et al., 2018).

特性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMWECVYXUYOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)